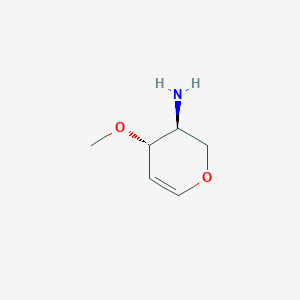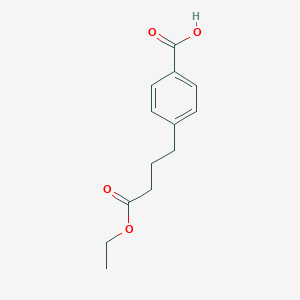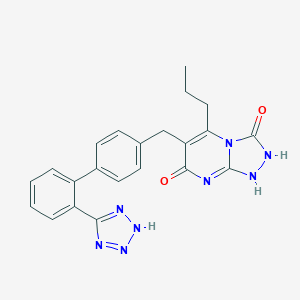
Hydron;2-hydroxypropanoate
説明
Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals.
2-Hydroxypropanoic acid, also known as lactic acid or lactate, belongs to the class of organic compounds known as alpha hydroxy acids and derivatives. These are organic compounds containing a carboxylic acid substituted with a hydroxyl group on the adjacent carbon. 2-Hydroxypropanoic acid is a drug which is used for use as an alkalinizing agent. 2-Hydroxypropanoic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). 2-Hydroxypropanoic acid participates in a number of enzymatic reactions. In particular, 2-hydroxypropanoic acid can be biosynthesized from propionic acid. 2-Hydroxypropanoic acid is also a parent compound for other transformation products, including but not limited to, ethyl 2-hydroxypropanoate, 3-(imidazol-5-yl)lactic acid, and lactate ester. 2-Hydroxypropanoic acid is an odorless tasting compound that can be found in a number of food items such as common grape, sunflower, garden tomato (var. ), and red raspberry. This makes 2-hydroxypropanoic acid a potential biomarker for the consumption of these food products.
科学的研究の応用
Toxicology and Workplace Safety
- Experimental Toxicology : 2-Hydroxypropanoic (lactic) acid is extensively utilized in various industries, necessitating the regulation of its content in workplace air. It has been classified as a substance with non-specific irritant effects after a single-dose intranasal instillation. A study conducted found that the threshold for single-dose inhalation exposure is 20 mg/m³, leading to the establishment of an indicative safe exposure level (ISEL) for 2-hydroxypropanoic acid in workplace air at 1.0 mg/m³ aerosol (Turkina, Pryzyhlei, & Grushka, 2021).
Chemical Interactions and Applications
- Ethyl Lactate and CO2 Solubility : Ethyl lactate (ethyl 2-hydroxypropanoate) shows potential as an eco-friendly solvent in food, pharmaceutical, and fine chemical industries. Its phase behavior with CO2 is vital for modeling processes like supercritical extraction. A study reported the solubility of CO2 in ethyl lactate rich liquid phase at various temperatures and pressures (Bermejo, Ibáñez, Stateva, & Fornari, 2013).
- Synthesis of 2-Hydroxypropanoic Acid Derivatives : A series of 2-hydroxypropanoic acid derivatives were synthesized and evaluated for their antimicrobial potential. QSAR studies highlighted the importance of molecular connectivity index in describing their activities (Bansal, Kumar, & Narasimhan, 2013).
- Oligomer Distribution in Concentrated Lactic Acid : In concentrated lactic acid solutions, oligomer distribution arises via intermolecular esterification. Understanding this distribution is crucial for industrial applications of lactic acid (Vu et al., 2005).
Biomedical and Material Science Applications
- Polyvinyl Alcohol/2-Hydroxypropanoic Acid Films : The interaction of polyvinyl alcohol with 2-hydroxypropanoic acid affects mechanical, thermal, and antibacterial properties of resultant flexible films. This has implications for medical device development (Hrabalíková et al., 2015).
- Polyhydroxyalkanoates in Tissue Engineering : Polyhydroxyalkanoates, including derivatives of hydroxypropanoic acid, have been explored as biomaterials for tissue engineering applications, showing promise in the development of medical devices and implants (Chen & Wu, 2005).
特性
IUPAC Name |
hydron;2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)



